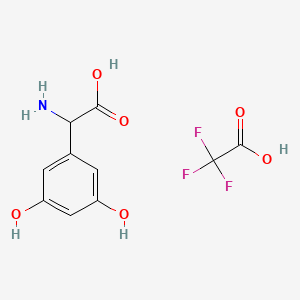

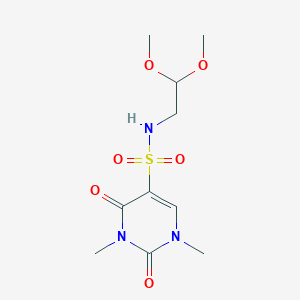

Methyl 2-(2,4-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of closely related compounds involves multi-step reactions, including Diels-Alder reactions, to obtain specific regioisomers and chemoselective products. An example is the formation of Methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate via a Diels-Alder reaction, highlighting the complexity and precision required in synthesizing such compounds (Kranjc, Kočevar, & Perdih, 2011).

Molecular Structure Analysis

Molecular structure analyses often utilize X-ray crystallography to elucidate the configurations of complex molecules. For instance, the structure of related compounds shows intramolecular hydrogen bonding and aromatic π-π interactions, which play a crucial role in stabilizing the three-dimensional framework of these molecules (Kranjc, Kočevar, & Perdih, 2011).

Chemical Reactions and Properties

Chemical reactions involving such compounds can exhibit regioselectivity and chemoselectivity, where specific bonds react while others remain unchanged. This selectivity is crucial for achieving the desired product without unnecessary byproducts (Kranjc, Kočevar, & Perdih, 2011).

Scientific Research Applications

Synthesis and Biological Activities

- Novel heterocyclic compounds, including derivatives like (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl) benzo[1,2-b:5,4-b’] difuran-2-carboxamide, were synthesized. These compounds demonstrated significant cyclooxygenase-1/2 (COX-1/2) inhibitory, analgesic, and anti-inflammatory activities, indicating potential in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Cytotoxic Activity

- Carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related, were synthesized and tested for cytotoxic activity. Some showed potent cytotoxicity against various cancer cell lines, indicating a potential role in cancer therapy (Deady et al., 2003).

Chemical Synthesis and Structural Analysis

- In a study focusing on the synthesis of pyrimido[1,2‐a]benzimidazoles, methyl 1, 2-dihydro-2-oxo-pyrimido[1, 2-a]benzimidazole-4-carboxylate was produced. This work contributes to the understanding of chemical structures and reactions involving similar compounds (Troxler & Weber, 1974).

Application in Herbicides

- A study on the herbicide triflusulfuron-methyl, structurally related to the compound , provided insights into the molecular structure and intermolecular interactions, which are crucial for understanding the behavior of similar compounds in agricultural contexts (Mereiter, 2011).

Radiochemistry Applications

- In radiochemistry, specifically in the synthesis of carbon-11 labeled compounds, methylbenzoates including structurally similar compounds were effectively synthesized. This demonstrates the compound's potential use in medical imaging and diagnostics (Takashima-Hirano, Ishii, & Suzuki, 2012).

Polyamide Synthesis

- A study focused on the synthesis of novel aromatic polyamides, including the use of related compounds as starting materials, providing insights into the development of new materials with potential applications in various industries (More, Pasale, & Wadgaonkar, 2010).

Agricultural Applications

- Research on the synthesis of nanoparticles for the sustained release of fungicides like carbendazim (structurally related) demonstrated the potential of such compounds in improving agricultural practices and reducing environmental impact (Campos et al., 2015).

properties

IUPAC Name |

methyl 2-[(2,4-dimethylfuran-3-carbonyl)amino]-4,5-dimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO6/c1-9-8-24-10(2)15(9)16(19)18-12-7-14(22-4)13(21-3)6-11(12)17(20)23-5/h6-8H,1-5H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHUOCBEAUCTFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=C1C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2480377.png)

![2-{[(4-Methylphenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2480379.png)

![1-methyl-8-(4-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2480380.png)

![N-(4-chlorophenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2480388.png)

![N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2480390.png)

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2480391.png)